molecular formula C8H11ClN2O3S2 B2744747 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride CAS No. 1291493-73-6

4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride

Cat. No. B2744747
M. Wt: 282.76
InChI Key: BFBWQBDFUPGAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure, etc.), and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound . X-ray crystallography might also be used for solid compounds.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a compound that has been studied for its potential in synthesizing complex molecules and its relevance in medicinal chemistry. For instance, Vedejs and Kongkittingam (2000) utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered N-methylated tetrapeptides, showcasing the utility of such compounds in peptide synthesis. This process involves efficient coupling and methylation steps, allowing for purification by extraction, indicating the compound's role in streamlining synthetic pathways (Vedejs & Kongkittingam, 2000).

Antimicrobial and Antifungal Applications

Derivatives bearing the sulfonamide moiety, like 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride, have shown promising antimicrobial and antifungal properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to evaluate their antimicrobial effectiveness. This study highlights the importance of such derivatives in developing new antimicrobial agents, showcasing the compound's potential in addressing resistant microbial strains (Darwish et al., 2014).

Anticancer Research

Compounds like 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride also find applications in cancer research. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with various substituted aromatic sulfonyl chlorides and evaluated their antiproliferative activity against human cancer cell lines. The study provided insights into the structure-activity relationship, highlighting the compound's relevance in designing anticancer therapeutics (Chandrappa et al., 2008).

Anticonvulsant and Neuroprotective Effects

Furthermore, research on derivatives of 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride extends to neurological applications. Harish et al. (2014) explored the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives for their anticonvulsant activity, indicating the compound's potential in developing new treatments for epilepsy and other seizure disorders (Harish et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

4-methyl-2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S2/c1-4(2)6(12)11-8-10-5(3)7(15-8)16(9,13)14/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBWQBDFUPGAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride

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